1-(2-(3-hydroxy-4-(4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenoxy)ethyl)piperidine-4-carboxamide
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Overview
Description
1-(2-(3-hydroxy-4-(4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenoxy)ethyl)piperidine-4-carboxamide is a complex organic molecule. Its structure includes a piperidine carboxamide core, substituted with a hydroxy-phenoxyethyl linkage and a pyrazolyl-phenyl group. This compound's multi-functional group architecture makes it a target of interest in medicinal chemistry.
Scientific Research Applications
Chemistry: : Used as a building block in complex organic synthesis.
Medicine: : Investigated for its potential as a therapeutic agent, especially in the development of novel drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of this compound generally involves multiple steps:
Formation of the pyrazole core: : This often starts with the cyclization of a diketone with hydrazine derivatives.
Introduction of the phenoxyethyl linkage: : This step can involve nucleophilic substitution reactions.
Formation of the piperidine ring: : Various methods such as reductive amination can be utilized.
Final carboxamide formation: : The carboxamide group is typically introduced through amidation reactions, involving acyl chlorides or anhydrides with amines.
Industrial Production Methods: : Industrial-scale production might leverage more efficient catalytic processes, automated reaction setups, and continuous flow systems to optimize yield and reduce by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, possibly leading to the formation of corresponding ketones or aldehydes.
Reduction: : Reduction reactions might convert carbonyl groups to alcohols or amines.
Substitution: : Given the presence of hydroxy and methoxy groups, nucleophilic substitution reactions are common.
Common Reagents and Conditions
Oxidation: : KMnO4, H2O2 under acidic or basic conditions.
Reduction: : NaBH4, LiAlH4 in aprotic solvents.
Substitution: : Alkyl halides, aryl halides under basic conditions.
Major Products Formed
Oxidation could yield ketones or aldehydes.
Reduction could yield alcohols or amines.
Substitution typically leads to varied alkyl or aryl derivatives.
Mechanism of Action
Molecular Targets: : This compound could interact with specific receptors or enzymes in biological systems.
Pathways Involved: : Likely involved in signal transduction pathways or enzymatic modulation.
Comparison with Similar Compounds
Similar Compounds
1-(2-(3-hydroxy-4-phenoxyethyl)piperidine-4-carboxamide: : Lacks the pyrazolyl-phenyl group.
1-(2-(3-methoxy-4-phenoxyethyl)piperidine-4-carboxamide: : Lacks the hydroxy group.
Uniqueness: : The presence of both a pyrazolyl-phenyl group and the hydroxy-phenoxyethyl linkage distinguishes it from other compounds, potentially providing unique biological activity or physical properties.
Properties
IUPAC Name |
1-[2-[3-hydroxy-4-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenoxy]ethyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O4/c1-16-23(17-3-5-19(32-2)6-4-17)24(28-27-16)21-8-7-20(15-22(21)30)33-14-13-29-11-9-18(10-12-29)25(26)31/h3-8,15,18,30H,9-14H2,1-2H3,(H2,26,31)(H,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWVAHPRAIOQLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)OCCN3CCC(CC3)C(=O)N)O)C4=CC=C(C=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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